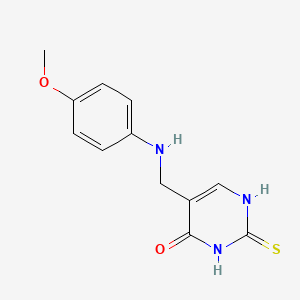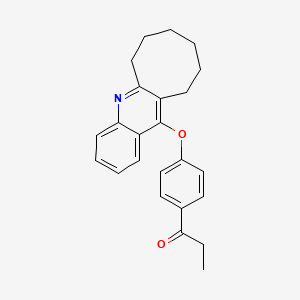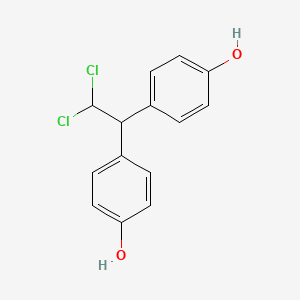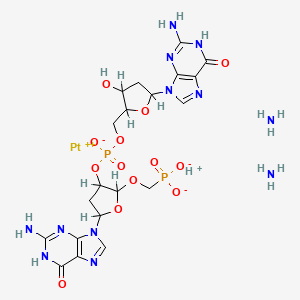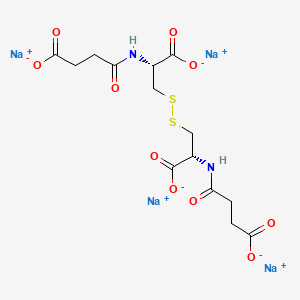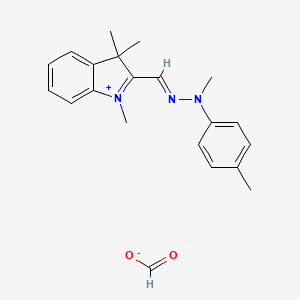
1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-4-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-4-oxo- is a complex organic compound that belongs to the class of pyrrolopyrimidines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-4-oxo- typically involves multi-step organic reactions. Common starting materials include pyrrole derivatives and pyrimidine precursors. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-4-oxo- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-4-oxo- has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential therapeutic applications, such as anticancer or antiviral agents.
Industry: Use in the development of new materials or chemical processes.
作用機序
The mechanism of action of 1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-4-oxo- involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
1H-Pyrrolo(2,3-d)pyrimidine derivatives: Compounds with similar core structures but different substituents.
Pyrimidine analogs: Compounds with variations in the pyrimidine ring.
Uniqueness
The uniqueness of 1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-4-oxo- lies in its specific substituents and functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
127945-76-0 |
|---|---|
分子式 |
C10H11N5O3 |
分子量 |
249.23 g/mol |
IUPAC名 |
2-amino-7-(2-hydroxyethoxymethyl)-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C10H11N5O3/c11-3-6-4-15(5-18-2-1-16)8-7(6)9(17)14-10(12)13-8/h4,16H,1-2,5H2,(H3,12,13,14,17) |
InChIキー |
YTXJFKGPFBCZAQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2=C(N1COCCO)N=C(NC2=O)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



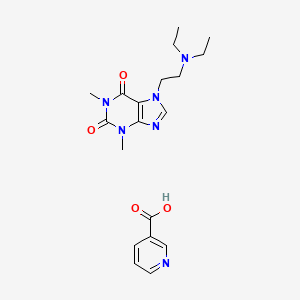
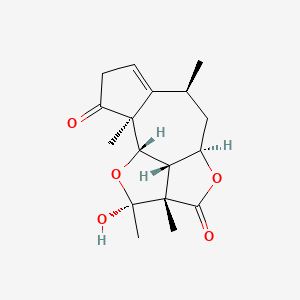

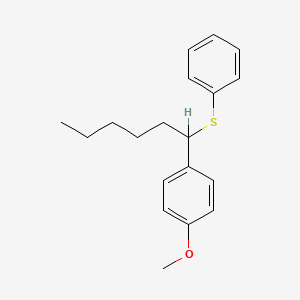
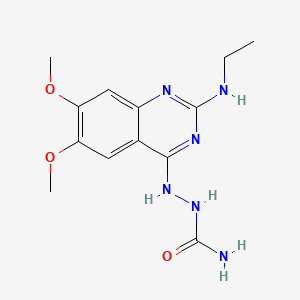
![1-[(2R,4S,5R)-5-[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12747274.png)
